molecular formula C17H34O7 B14370021 Bis[2-(2-butoxyethoxy)ethyl] carbonate CAS No. 91651-98-8

Bis[2-(2-butoxyethoxy)ethyl] carbonate

Cat. No.: B14370021
CAS No.: 91651-98-8
M. Wt: 350.4 g/mol
InChI Key: BWEQQRIWKLPKEO-UHFFFAOYSA-N
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Description

Bis[2-(2-butoxyethoxy)ethyl] carbonate is a carbonate ester featuring two 2-(2-butoxyethoxy)ethyl groups. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., 2-(2-ethoxyethoxy)ethyl isobutyl carbonate ) suggest key properties. The compound’s molecular formula is inferred as C₁₃H₂₄O₅ (calculated molecular weight: ~276.33 g/mol). The structure comprises a central carbonate group (-O-(C=O)-O-) flanked by branched ether chains, which likely enhance its solubility in nonpolar solvents and thermal stability compared to simpler esters. Applications may include use as a plasticizer, solvent, or intermediate in polymer synthesis, though specific industrial uses require further validation.

Properties

CAS No.

91651-98-8

Molecular Formula

C17H34O7

Molecular Weight

350.4 g/mol

IUPAC Name

bis[2-(2-butoxyethoxy)ethyl] carbonate

InChI

InChI=1S/C17H34O7/c1-3-5-7-19-9-11-21-13-15-23-17(18)24-16-14-22-12-10-20-8-6-4-2/h3-16H2,1-2H3

InChI Key

BWEQQRIWKLPKEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)OCCOCCOCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-butoxyethoxy)ethyl] carbonate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-butoxyethoxy)ethyl] carbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-(2-butoxyethoxy)ethanol and carbon dioxide.

    Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 2-(2-butoxyethoxy)ethanol and carbon dioxide.

    Transesterification: Different carbonate esters depending on the alcohol used.

    Oxidation: Corresponding carbonates and other oxidation products.

Scientific Research Applications

Bis[2-(2-butoxyethoxy)ethyl] carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing biodegradable polymers for medical implants.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of Bis[2-(2-butoxyethoxy)ethyl] carbonate involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release 2-(2-butoxyethoxy)ethanol, which can then participate in various metabolic pathways. The carbonate moiety can also interact with other molecules, facilitating the formation of biodegradable polymers.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below contrasts Bis[2-(2-butoxyethoxy)ethyl] carbonate with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₁₃H₂₄O₅ 276.33 (calculated) Carbonate ester, ether Long butoxyethoxy chains
2-(2-Ethoxyethoxy)ethyl isobutyl carbonate C₁₁H₂₂O₅ 234.29 Carbonate ester, ether Shorter ethoxyethoxy chains
Bis(2-methoxyethyl) ether C₆H₁₄O₃ 134.17 Ether Methoxy termini, no ester group
Bis(2-chloroethyl) ether (BCEE) C₄H₈Cl₂O 143.01 Chlorinated ether Chlorine substituents, high reactivity

Notes:

  • Functional Groups : The carbonate group distinguishes it from ethers like BCEE and Bis(2-methoxyethyl) ether , which lack ester linkages.

Physicochemical Properties

Boiling Point and Solubility:
  • This compound : Expected higher boiling point than 2-(2-ethoxyethoxy)ethyl isobutyl carbonate (~234.29 g/mol) due to longer alkyl chains.
  • 2-(2-Ethoxyethoxy)ethyl isobutyl carbonate : Gas chromatography (GC) data is available, suggesting volatility suitable for analytical applications .
  • Bis(2-methoxyethyl) ether : Lower molecular weight (134.17 g/mol) implies higher volatility compared to carbonates .
Thermal Stability:

Carbonate esters generally exhibit higher thermal stability than chlorinated ethers like BCEE, which degrade into toxic byproducts (e.g., chloroacetaldehydes) .

Key Findings :

  • Chlorinated ethers (e.g., BCEE) pose significant carcinogenic risks , whereas carbonates and non-chlorinated ethers are comparatively safer.
  • Workplace controls for irritants like Bis(2-methoxyethyl) ether include local exhaust ventilation , while highly toxic substances like BCEE demand stringent enclosure .

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